2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone

antifungal resistance reversal Hsp90-calcineurin pathway Candida albicans

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone (CAS 58629-06-4, molecular formula C₁₅H₁₁NO₃S, MW 285.32 g/mol) is a 2-arylbenzothiazole derivative featuring a ketone (–CH₂–CO–) linker bridging the benzothiazole heterocycle and a 2,4-dihydroxyphenyl ring. This compound belongs to the broader 2-arylbenzothiazole pharmacophore class, which has been extensively studied for kinase inhibition, antimicrobial, and antioxidant properties.

Molecular Formula C15H11NO3S
Molecular Weight 285.32
CAS No. 58629-06-4
Cat. No. B2752698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone
CAS58629-06-4
Molecular FormulaC15H11NO3S
Molecular Weight285.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H11NO3S/c17-9-5-6-10(12(18)7-9)13(19)8-15-16-11-3-1-2-4-14(11)20-15/h1-7,17-18H,8H2
InChIKeyCXIQQTIRADBDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone (CAS 58629-06-4): Chemical Identity and Procurement Baseline


2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone (CAS 58629-06-4, molecular formula C₁₅H₁₁NO₃S, MW 285.32 g/mol) is a 2-arylbenzothiazole derivative featuring a ketone (–CH₂–CO–) linker bridging the benzothiazole heterocycle and a 2,4-dihydroxyphenyl ring. This compound belongs to the broader 2-arylbenzothiazole pharmacophore class, which has been extensively studied for kinase inhibition, antimicrobial, and antioxidant properties [1]. Commercially available at purities of 95–98% from multiple vendors, it is supplied exclusively for research and further manufacturing use, not for direct human application . The compound's distinguishing structural feature—the ethanone linker combined with the 2,4-dihydroxyphenyl substitution pattern—differentiates it from direct-linked 2-(2,4-dihydroxyphenyl)benzothiazoles and from analogs bearing 3,4-dihydroxy or monohydroxy substitution.

Why 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone Cannot Be Interchanged with Other 2-Arylbenzothiazoles


Substitution within the 2-arylbenzothiazole class is quantitatively consequential. The ethanone linker in this compound introduces a ketone carbonyl capable of acting as both hydrogen bond acceptor and modulator of the torsional angle between the benzothiazole and phenyl rings, which directly impacts target binding geometry. Published quantitative structure–activity relationship (QSAR) studies on 2-(2,4-dihydroxyphenyl)benzothiazoles demonstrate that even modest structural changes produce measurable shifts in lipophilicity (log kw), specific hydrophobic surface area, and corresponding fungistatic potency (log MIC) [1]. The 2,4-dihydroxyphenyl motif further confers chelating and radical-scavenging capacity that is absent in monohydroxy or non-phenolic analogs. Because benzothiazole derivatives in publicly available screening libraries exhibit highly divergent activity profiles—ranging from sub-micromolar Hsp90 pathway modulation to inactivity depending on substitution—blind interchange of structurally similar catalog compounds introduces uncontrolled variability into experimental workflows [2].

Quantitative Differentiation Evidence: 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone vs. Structural and Functional Comparators


Antifungal Drug Resistance Reversal: Hsp90–Calcineurin Pathway Modulation vs. Direct-Linked 2-(2,4-Dihydroxyphenyl)benzothiazoles

This compound demonstrates a distinct multi-target interaction profile in the fungal Hsp90–calcineurin stress response axis. In the Broad Institute's Reversing Antifungal Drug Resistance screen (Project ID 2037), the compound exhibited an EC₅₀ of 2.86 µM (2.86 × 10³ nM) against ATP-dependent molecular chaperone Hsp82 (yeast Hsp90 homolog) in a Candida albicans fluconazole-resistance reversal assay [1]. By contrast, in direct Hsp90 inhibition and calcineurin phosphatase inhibition assays (PubChem AID 2388), the compound showed markedly weaker activity (EC₅₀ > 160 µM and EC₅₀ = 180 µM, respectively), indicating that its functional effect is pathway-context-dependent rather than driven by promiscuous target engagement [2]. This contrasts with direct-linked 2-(2,4-dihydroxyphenyl)benzothiazoles, which in published QSAR studies exhibit fungistatic activity primarily through lipophilicity-driven membrane partitioning (log MIC correlating with log kw, R² moderate), without reported Hsp90 pathway modulation [3].

antifungal resistance reversal Hsp90-calcineurin pathway Candida albicans

Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Capacity vs. 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline (Luciferase Inhibitor II)

The presence of the 2,4-dihydroxyphenyl moiety and ethanone linker fundamentally alters the physicochemical profile compared to simple 2-arylbenzothiazole tools such as Luciferase Inhibitor II (CAS 10205-56-8; 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline). The target compound possesses 2 hydrogen bond donors (both phenolic –OH) and 5 hydrogen bond acceptors (carbonyl O, benzothiazole N and S, two phenolic O), compared to 0 donors and 3 acceptors for Luciferase Inhibitor II . The calculated acid pKa of 7.86 for the target compound indicates partial ionization at physiological pH, which influences both solubility and membrane permeability in a manner not shared by the non-ionizable dimethylaniline analog [1]. Experimentally determined melting point (214.5 °C, water/ethanol) and chromatographic retention data from the 2-(2,4-dihydroxyphenyl)benzothiazole series confirm that dihydroxy substitution increases polarity and reduces log P relative to unsubstituted or mono-substituted phenyl analogs .

lipophilicity hydrogen bonding physicochemical profiling

2,4-Dihydroxy vs. 3,4-Dihydroxy Substitution: Impact on Pma1p H⁺-ATPase Inhibition

The regiochemistry of dihydroxy substitution on the phenyl ring critically determines target engagement profile. A related series of 2-(benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones was identified as fungal plasma membrane H⁺-ATPase (Pma1p) inhibitors, with the most potent analog achieving an IC₅₀ of 8 µM in an in vitro plasma membrane H⁺-ATPase assay [1]. These 3,4-dihydroxy-substituted compounds contain a thioether linker (–S–CH₂–CO–) in place of the target compound's direct methylene-ketone linker (–CH₂–CO–) and bear the catechol (3,4-diOH) motif rather than the resorcinol (2,4-diOH) motif. The 2,4-dihydroxy arrangement in the target compound alters both the pKa of the phenolic groups and the geometry of potential metal-chelation interactions compared to the 3,4-catechol system. Published SAR from the benzothiazole class indicates that even a single hydroxyl positional shift (e.g., 2-OH → 3-OH or 4-OH) on the phenyl ring can alter antiproliferative GI₅₀ values by ≥10-fold in human cancer cell line panels [2].

antifungal target engagement Pma1p H⁺-ATPase structure-activity relationship

Commercially Available Purity Grades and Storage Specifications vs. Catalog Analogs

Among commercial suppliers, this compound is available in two distinct purity grades that materially affect experimental reproducibility: 95% (standard research grade) and 98% (high-purity grade) . The specified storage condition (sealed, dry, 2–8 °C) indicates sensitivity to moisture and thermal degradation, a property attributable to the phenolic –OH groups' susceptibility to oxidation . This contrasts with structurally simpler 2-arylbenzothiazoles such as Luciferase Inhibitor II (CAS 10205-56-8), which is typically supplied at ≥98% purity with room-temperature storage stability owing to the absence of oxidizable phenolic substituents . The melting point of 214.5 °C provides an accessible quality control endpoint for confirming identity and purity upon receipt, a feature not universally available for all benzothiazole research compounds .

compound procurement purity specification storage stability

Evidence-Backed Application Scenarios for 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone (CAS 58629-06-4)


Fungal Drug Resistance Reversal Mechanistic Studies (Hsp90–Calcineurin Axis)

The compound's EC₅₀ of 2.86 µM in the Candida albicans Hsp82-mediated fluconazole resistance reversal assay [1] supports its use as a chemical probe for dissecting the Hsp90–calcineurin stress response pathway. Its sharply divergent potency in direct Hsp90 inhibition (EC₅₀ > 160 µM) makes it particularly valuable for studying context-dependent chaperone modulation, where target engagement depends on the cellular stress state rather than constitutive inhibition. Researchers investigating antifungal synergy with azoles should use the 98% purity grade to minimize confounding from oxidative degradation products.

Structure–Activity Relationship (SAR) Studies on 2-Arylbenzothiazole Linker Chemistry

The ethanone (–CH₂–CO–) linker distinguishes this compound from both direct-linked 2-arylbenzothiazoles and thioether-linked analogs. As demonstrated by the Pma1p inhibitor series where thioether-linked 3,4-dihydroxy analogs achieved IC₅₀ = 8 µM [2], linker chemistry is a critical determinant of target engagement. This compound serves as a key comparator in systematic SAR campaigns aimed at mapping how the carbonyl oxygen's hydrogen bond acceptor capacity and the methylene group's conformational flexibility influence binding to kinase, chaperone, or antimicrobial targets.

Physicochemical Profiling and Chromatographic Method Development for Phenolic Benzothiazoles

With its experimentally determined melting point (214.5 °C), calculated pKa (~7.86), and defined hydrogen bond donor/acceptor profile [3], this compound is well-suited as a reference standard for developing reversed-phase HPLC methods for phenolic benzothiazole analogs. Published QSAR studies on the 2-(2,4-dihydroxyphenyl)benzothiazole class have established the relationship between chromatographic log k values and fungistatic potency (log MIC), providing a validated framework into which this compound can be integrated as a linker-modified comparator [4].

Negative Control Design for Luciferase-Based High-Throughput Screening Assays

Because this compound shares the 2-arylbenzothiazole scaffold with Luciferase Inhibitor II (IC₅₀ = 0.2–0.32 µM against firefly luciferase) but differs in its hydrogen bond donor capacity (2 vs. 0 donors) and ionization behavior , it can be deployed as a specificity control in bioluminescence-based HTS campaigns. Its dramatically reduced likelihood of luciferase inhibition (due to increased polarity and phenolic ionization at assay pH) enables researchers to discriminate between genuine target-based hits and luciferase enzyme interference artifacts.

Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.